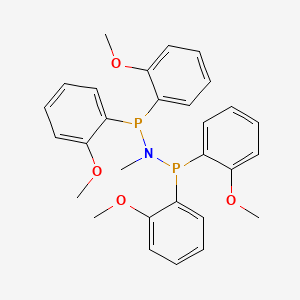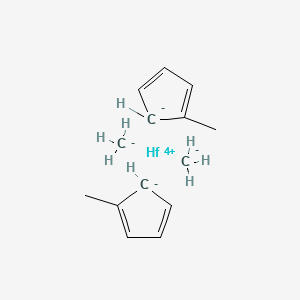
carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is a compound that combines the properties of hafnium, a transition metal, with the organic ligand 1-methylcyclopenta-1,3-diene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene typically involves the reaction of hafnium tetrachloride with 1-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of hafnium.
Substitution: The organic ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hafnium dioxide, while substitution reactions can produce a variety of hafnium-organic complexes .
Wissenschaftliche Forschungsanwendungen
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene has several scientific research applications:
Wirkmechanismus
The mechanism by which carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the hafnium center with various molecular targets. The organic ligand facilitates the binding of the compound to specific substrates, enhancing its catalytic activity. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(methyl-cyclopentadienyl)dimethylhafnium: Similar in structure but with different ligands.
Dimethylbis(methylcyclopentadienyl)hafnium: Another hafnium complex with similar properties
Uniqueness
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is unique due to its specific combination of hafnium and 1-methylcyclopenta-1,3-diene, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high catalytic activity and stability .
Eigenschaften
CAS-Nummer |
68193-43-1 |
|---|---|
Molekularformel |
C14H20Hf |
Molekulargewicht |
366.79 g/mol |
IUPAC-Name |
carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2CH3.Hf/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
DHGOQKZVEBXSOU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


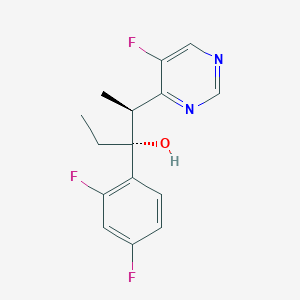




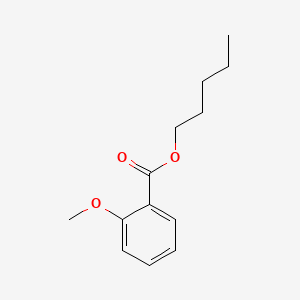
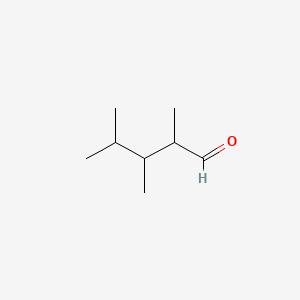

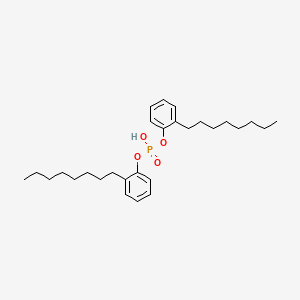
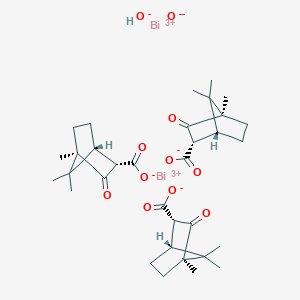
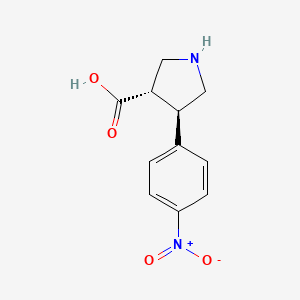
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

